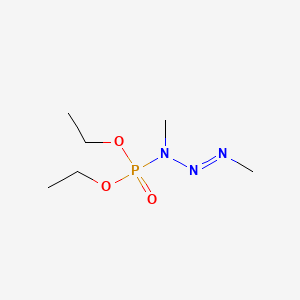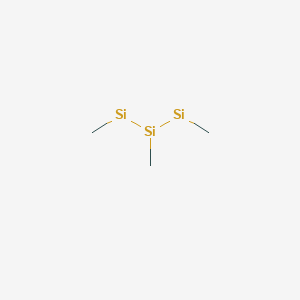
CID 21461631
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 21461631” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of various compounds.
Preparation Methods
The preparation methods for CID 21461631 involve specific synthetic routes and reaction conditions. These methods typically include:
Synthetic Routes: The synthesis of this compound may involve multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent choice, are critical for the successful synthesis of this compound. These conditions must be carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and equipment to produce the compound in bulk quantities.
Chemical Reactions Analysis
CID 21461631 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, resulting in the formation of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
CID 21461631 has a wide range of scientific research applications, including:
Chemistry: The compound is used in various chemical reactions and studies to understand its reactivity and properties.
Biology: In biological research, this compound is used to study its effects on biological systems and its potential as a therapeutic agent.
Industry: this compound is used in various industrial processes, including the synthesis of other chemicals and materials.
Mechanism of Action
The mechanism of action of CID 21461631 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the compound.
Comparison with Similar Compounds
CID 21461631 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. The comparison can provide insights into the distinct features and potential advantages of this compound over other compounds.
Properties
Molecular Formula |
C3H9Si3 |
|---|---|
Molecular Weight |
129.36 g/mol |
InChI |
InChI=1S/C3H9Si3/c1-4-6(3)5-2/h1-3H3 |
InChI Key |
ZEQSWHSWHZXSDJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si][Si](C)[Si]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


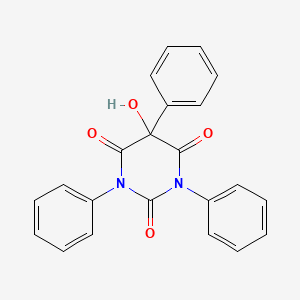
![2-[(Aziridine-1-carbonyl)amino]ethyl acetate](/img/structure/B14343399.png)

![4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14343403.png)
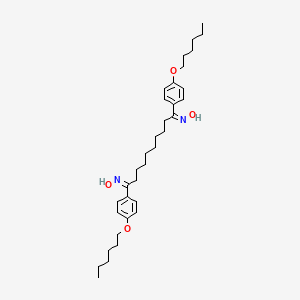
![N-[(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]acetamide](/img/structure/B14343413.png)
![3-Methyl-3-{[(4-methylphenyl)methyl]sulfanyl}butanoic acid](/img/structure/B14343416.png)
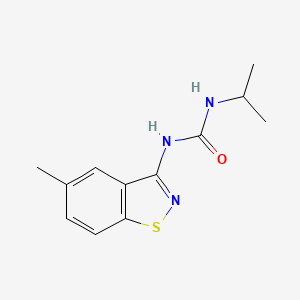
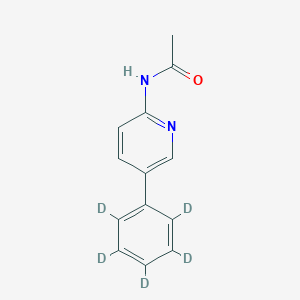
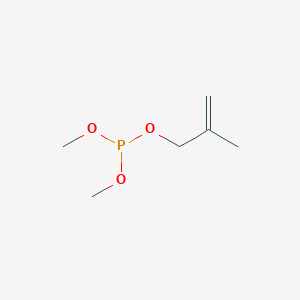
![Benzene, [1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]-](/img/structure/B14343455.png)
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide)](/img/structure/B14343461.png)

